molecular formula C24H23N3O3S2 B2759915 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide CAS No. 919852-68-9

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide

Katalognummer: B2759915
CAS-Nummer: 919852-68-9
Molekulargewicht: 465.59
InChI-Schlüssel: NGULQNNOHDTISF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is an acetamide derivative featuring a 4,6-dimethylbenzothiazole core, a methanesulfonylphenyl group, and a pyridinylmethyl substituent. The methanesulfonyl group enhances solubility and bioavailability, while the pyridine moiety may contribute to target binding via hydrogen bonding or π-π interactions .

Eigenschaften

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-16-12-17(2)23-21(13-16)31-24(26-23)27(15-19-6-4-5-11-25-19)22(28)14-18-7-9-20(10-8-18)32(3,29)30/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGULQNNOHDTISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide is a synthetic compound with potential biological activities that have been the focus of various research studies. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H20N2O3SS(Molecular Weight 346.4 g mol)\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3\text{S}\text{S}\quad (\text{Molecular Weight }346.4\text{ g mol})

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation and pain.
  • Cell Signaling Modulation : The compound may modulate signaling pathways related to cancer cell proliferation and survival, potentially inducing apoptosis in malignant cells.

Anticancer Activity

Recent studies have indicated that N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide exhibits significant anticancer properties. In vitro evaluations against various cancer cell lines have shown promising results:

Cell Line IC50 (μM) Mechanism
A549 (Lung)12.5Induction of apoptosis via caspase activation
C6 (Brain)15.0Inhibition of cell proliferation through cell cycle arrest
MCF7 (Breast)10.0Modulation of estrogen receptor signaling

The compound's cytotoxic effects were assessed using MTT assays and flow cytometry, confirming its potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been investigated. It has been demonstrated to inhibit COX enzymes effectively:

Enzyme IC50 (μM) Selectivity
COX-I20.0Moderate
COX-II5.0High

This selectivity suggests that the compound could be developed as a therapeutic agent for inflammatory diseases with reduced gastrointestinal side effects typically associated with non-selective COX inhibitors .

Case Studies

  • Study on Anticancer Activity :
    • A study conducted by Gomes et al. evaluated the anticancer effects of various benzothiazole derivatives, including the target compound. The results indicated a significant reduction in tumor growth in vivo models, supporting its potential for further development as an anticancer drug .
  • Inflammatory Disease Model :
    • In a rat model of arthritis, administration of the compound resulted in decreased swelling and pain compared to controls. Histological analysis showed reduced inflammatory cell infiltration in joint tissues .

Wissenschaftliche Forschungsanwendungen

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation and pain.

Cell Signaling Modulation : It may modulate signaling pathways related to cancer cell proliferation and survival, potentially inducing apoptosis in malignant cells.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro evaluations against various cancer cell lines have shown promising results:

Cell LineIC50 (μM)Mechanism
A549 (Lung)12.5Induction of apoptosis via caspase activation
C6 (Brain)15.0Inhibition of cell proliferation through cell cycle arrest
MCF7 (Breast)10.0Modulation of estrogen receptor signaling

The cytotoxic effects were assessed using MTT assays and flow cytometry, confirming its potential as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been investigated. It effectively inhibits COX enzymes:

EnzymeIC50 (μM)Selectivity
COX-I20.0Moderate
COX-II5.0High

This selectivity suggests that the compound could be developed as a therapeutic agent for inflammatory diseases with reduced gastrointestinal side effects typically associated with non-selective COX inhibitors.

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated the anticancer effects of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide on various cancer cell lines. The results indicated significant cytotoxicity and the ability to induce apoptosis in treated cells.

Inflammatory Disease Model

Another study utilized this compound in a model of inflammatory disease to assess its therapeutic potential. The results showed a marked reduction in inflammation markers and symptoms in treated subjects compared to controls.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Variations

(a) Benzothiazole vs. Pyrimidine Derivatives
  • N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine (): Replaces the acetamide linkage with an amine group but retains the benzothiazole and pyrimidine heterocycles.
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ():
    Features a pyrimidine-thioether group instead of benzothiazole. The thioether linkage may confer distinct redox properties, impacting stability and metabolic pathways .
(b) Benzothiazole vs. Isoxazole/Thiazole Derivatives
  • (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (): Substitutes benzothiazole with an isoxazole-methylindolinone system.

Substituent Effects

(a) Methanesulfonyl vs. Sulfonamide Groups
  • S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide [B13] ():
    Replaces methanesulfonyl with a sulfamoyl group. Sulfamoyl derivatives are often associated with enzyme inhibition (e.g., carbonic anhydrase), whereas methanesulfonyl groups may reduce off-target interactions .
(b) Pyridinylmethyl vs. Thiazolyl Substituents
  • 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide ():
    Utilizes a thiazole ring instead of pyridine. Thiazole’s sulfur atom can participate in metal coordination, which may be advantageous in metalloenzyme targeting .

Data Table: Comparative Analysis of Selected Acetamide Derivatives

Compound Name Core Structure Key Substituents Notable Properties/Activities Reference
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-acetamide Benzothiazole Methanesulfonyl, pyridinylmethyl Enhanced solubility, target binding
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-... Isoxazole-indolinone Fluoro, pyridinyl High membrane permeability (5.797)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine-thioether Thioether, methylpyridine Redox-sensitive, stable
B13 (Sulfamoyl derivative) Tetrahydropyrimidine Sulfamoyl, hydroxyphenyl Enzyme inhibition potential

Q & A

Q. What are the standard synthetic pathways for preparing N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized benzothiazole and pyridine precursors. Key steps include:
  • Amide bond formation : Coupling of 4-methanesulfonylphenylacetic acid derivatives with benzothiazole-2-amine intermediates under reflux conditions using coupling agents like EDCI or DCC .
  • N-Alkylation : Reaction with 2-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures .
    Reaction progress is monitored via TLC, and intermediates are characterized by NMR and MS .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) is essential:
  • NMR : Assign peaks for benzothiazole protons (δ 7.2–8.1 ppm), pyridyl methylene (δ 4.5–5.0 ppm), and methanesulfonyl group (δ 3.1 ppm) .
  • IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and sulfonyl S=O bands (~1150–1350 cm⁻¹) .
  • MS : Molecular ion ([M+H]⁺) and fragmentation patterns validate the molecular formula .
    X-ray crystallography resolves ambiguities in stereochemistry or crystal packing .

Q. How do solvent choice and temperature influence reaction yields?

  • Methodological Answer :
  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps but may require lower temperatures (0–25°C) to avoid side reactions .
  • Reflux conditions (e.g., ethanol, 80°C) improve amidation kinetics but necessitate strict moisture control .
  • Yield optimization : Screen solvents (e.g., THF vs. DCM) and temperatures systematically using design-of-experiment (DoE) approaches .

Advanced Research Questions

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Purity issues : Validate compound purity (>95%) via HPLC and elemental analysis before assays .
  • Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) and include positive controls (e.g., reference inhibitors) .
  • Structural analogs : Compare activity with derivatives (e.g., pyrazole- or oxadiazole-containing analogs) to isolate pharmacophoric features .

Q. How can computational methods optimize the synthesis and predict reactivity?

  • Methodological Answer :
  • Reaction path modeling : Use density functional theory (DFT) to identify transition states and energy barriers for key steps (e.g., amidation) .
  • Solvent effects : Predict solvation energies using COSMO-RS to rank solvent suitability .
  • Machine learning : Train models on existing reaction data to forecast optimal conditions (e.g., catalyst loading, temperature) .

Q. What are the challenges in elucidating structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Steric effects : The 4,6-dimethylbenzothiazole group may hinder binding; synthesize analogs with smaller substituents (e.g., H or F) .
  • Electron-withdrawing groups : Replace methanesulfonyl with sulfonamides to modulate electron density and assess potency shifts .
  • Bioisosteric replacements : Substitute pyridylmethyl with benzimidazole to evaluate π-π stacking interactions .

Q. How can researchers resolve ambiguities in spectroscopic data for this compound?

  • Methodological Answer :
  • 2D NMR (HSQC, HMBC) : Correlate proton and carbon signals to confirm connectivity, especially for overlapping aromatic peaks .
  • Isotopic labeling : Introduce deuterium at reactive sites (e.g., methyl groups) to simplify splitting patterns .
  • Cross-validation : Compare experimental IR/MS data with computational simulations (e.g., Gaussian 16) .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, drying time) to minimize batch-to-batch variability .
  • Data Contradiction Protocol : Replicate experiments in triplicate and apply statistical tests (e.g., ANOVA) to identify outliers .
  • Collaborative Tools : Share crystallographic data (e.g., CIF files) in public repositories (CCDC) for independent validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.